4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Description
This compound is a substituted imidazo[4,5-c]pyridine derivative characterized by a 2,3,4-trimethoxyphenyl group at the 4-position and a carboxylic acid moiety at the 6-position. Its molecular formula is C₁₇H₁₉N₃O₅, with a molecular weight of 345.35 g/mol (calculated from ). The trimethoxy substituents confer enhanced lipophilicity compared to simpler aromatic analogs, which may influence solubility and receptor-binding interactions. The compound is cataloged under CAS 1313176-45-2 and is available at ≥98% purity for research applications .
Properties
IUPAC Name |
4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-22-11-5-4-8(14(23-2)15(11)24-3)12-13-9(17-7-18-13)6-10(19-12)16(20)21/h4-5,7,10,12,19H,6H2,1-3H3,(H,17,18)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAMUYXVNLMYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C3=C(CC(N2)C(=O)O)NC=N3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a protein that forms the cytoskeleton of cells. Tubulin is a key component in cell division and maintaining cell structure, making it a common target for anticancer drugs.
Mode of Action
The compound interacts with tubulin, inhibiting its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, preventing the cell from dividing and ultimately leading to cell death.
Biochemical Pathways
The compound’s action on tubulin affects the microtubule dynamics of the cell. Microtubules are essential for various cellular processes, including maintenance of cell shape, intracellular transport, and chromosome segregation during cell division. By inhibiting tubulin polymerization, the compound disrupts these processes, leading to cell cycle arrest and apoptosis.
Result of Action
The compound’s action on tubulin leads to a disruption of the cell’s cytoskeleton and a halt in cell division. This results in a significant accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in other phases. Ultimately, this leads to cell death, making the compound potentially useful as an anticancer agent.
Biological Activity
The compound 4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological properties of this compound based on various research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 342.34 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including anticancer , anti-inflammatory , and antimicrobial properties. Below are detailed findings from various studies.
Anticancer Activity
Several studies have focused on the anticancer potential of this compound:
- In Vitro Cytotoxicity :
- Mechanism of Action :
Anti-inflammatory Activity
The anti-inflammatory properties of the compound were assessed through various assays:
- Inhibition of Pro-inflammatory Cytokines : Studies demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against several pathogens:
- Bacterial Strains :
- Fungal Strains :
Case Studies and Research Findings
A summary table of key studies is provided below:
Scientific Research Applications
Structure and Composition
- IUPAC Name : 4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
- Molecular Formula : C16H19N3O5
- Molecular Weight : 333.34 g/mol
- Key Functional Groups : Imidazole ring, carboxylic acid group, and methoxy substituents.
Medicinal Chemistry
The compound's structure suggests potential applications in drug design and development. The presence of the imidazole ring and methoxy groups may contribute to its biological activity.
- Anticancer Activity : Research indicates that similar imidazo[4,5-c]pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with analogous structures showed significant inhibition of tumor growth in vivo .
- Antimicrobial Properties : The methoxyphenyl group can enhance lipophilicity and membrane permeability, potentially leading to increased antimicrobial efficacy. Preliminary studies have shown that related compounds possess broad-spectrum antibacterial activity .
Pharmacological Insights
- Enzyme Inhibition : Compounds containing imidazo[4,5-c]pyridine structures have been investigated for their ability to inhibit specific enzymes involved in disease pathways. For instance, they may act as inhibitors of protein kinases implicated in cancer progression .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection against oxidative stress-induced neuronal cell death. This is particularly relevant for conditions like Alzheimer's disease .
Material Science Applications
The unique chemical structure of this compound allows for potential applications in material science:
- Organic Electronics : The compound's electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices. Its ability to form stable thin films can be advantageous for device fabrication .
- Nanotechnology : Due to its specific interactions at the molecular level, it can be utilized in the development of nanocarriers for targeted drug delivery systems .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored a series of imidazo[4,5-c]pyridine derivatives for their anticancer properties. The lead compound demonstrated IC50 values in the nanomolar range against various cancer cell lines, highlighting the significance of structural modifications on biological activity .
Case Study 2: Antimicrobial Efficacy
In another investigation reported in Antimicrobial Agents and Chemotherapy, researchers synthesized several derivatives of the compound and tested them against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced antimicrobial activity compared to standard antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog Overview
Key analogs differ in the substituents on the phenyl ring at the 4-position of the imidazo[4,5-c]pyridine core. Below is a comparative analysis of physicochemical properties, synthetic accessibility, and biological relevance.
Table 1: Structural and Physicochemical Comparison
*logP estimated using fragment-based methods (e.g., XLogP3). HBD: Hydrogen bond donors; HBA: Hydrogen bond acceptors.
Key Findings from Comparative Analysis
Physicochemical Properties
- Lipophilicity : The target compound’s trimethoxyphenyl group increases logP (~3.5) compared to analogs with single substituents (e.g., 4-fluoro: logP ~2.8). The trifluoromethyl analog exhibits the highest logP (~3.8) due to its strong electron-withdrawing group .
- Hydrogen Bonding: All analogs retain one HBD (carboxylic acid) but vary in HBA count.
Limitations and Challenges
- Solubility : High logP values (e.g., trifluoromethyl analog) may limit aqueous solubility, necessitating formulation adjustments for in vivo studies .
- Stereochemical Complexity : Some analogs (e.g., (S)-4,4-dimethyl variant, CAS 1150644-61-3) require chiral resolution, increasing synthetic difficulty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
